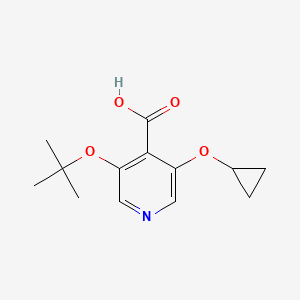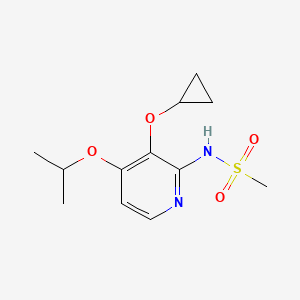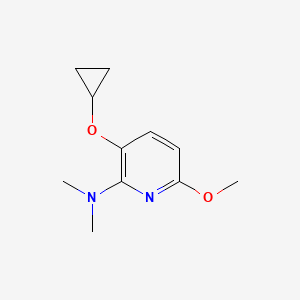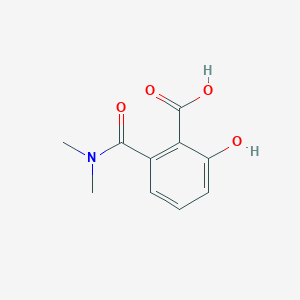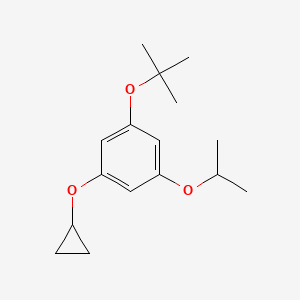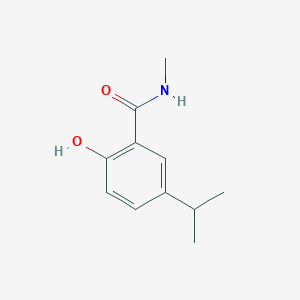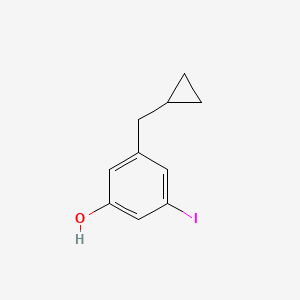
3-(Cyclopropylmethyl)-5-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-5-iodophenol: is an organic compound characterized by the presence of a cyclopropylmethyl group and an iodine atom attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-5-iodophenol typically involves the iodination of a phenol derivative followed by the introduction of a cyclopropylmethyl group. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclopropylmethyl)-5-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or Grignard reagents under appropriate conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Deiodinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Cyclopropylmethyl)-5-iodophenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the effects of cyclopropyl and iodine substituents on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved pharmacokinetic properties. The cyclopropyl group is known to enhance metabolic stability, while the iodine atom can be used for radiolabeling in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethyl)-5-iodophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the binding affinity and selectivity of the compound, while the iodine atom can participate in halogen bonding interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Pathways: The compound can modulate various biochemical pathways, depending on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 3-(Cyclopropylmethyl)-4-iodophenol
- 3-(Cyclopropylmethyl)-5-bromophenol
- 3-(Cyclopropylmethyl)-5-chlorophenol
Comparison: Compared to its analogs, 3-(Cyclopropylmethyl)-5-iodophenol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom is larger and more polarizable than bromine or chlorine, leading to different electronic and steric effects. This can result in variations in binding affinity, selectivity, and overall biological activity.
Eigenschaften
Molekularformel |
C10H11IO |
|---|---|
Molekulargewicht |
274.10 g/mol |
IUPAC-Name |
3-(cyclopropylmethyl)-5-iodophenol |
InChI |
InChI=1S/C10H11IO/c11-9-4-8(3-7-1-2-7)5-10(12)6-9/h4-7,12H,1-3H2 |
InChI-Schlüssel |
AFLRGUPOKCLNTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC2=CC(=CC(=C2)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



